molecular formula C9H13BrClNO B2563033 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride CAS No. 1159824-49-3; 787615-14-9

3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride

Cat. No.: B2563033
CAS No.: 1159824-49-3; 787615-14-9
M. Wt: 266.56
InChI Key: HHWNOQXZLDMMKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C9H13BrClNO. It is a solid substance that is often used in various chemical and pharmaceutical research applications. The compound is known for its unique structure, which includes an amino group, a bromophenyl group, and a propanol group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride typically involves the reaction of 4-bromobenzaldehyde with nitromethane to form 4-bromo-β-nitrostyrene. This intermediate is then reduced using hydrogenation to yield 3-(4-bromophenyl)propan-1-amine. Finally, the amine is reacted with formaldehyde and hydrogen chloride to produce this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale hydrogenation and reduction processes. The use of catalysts such as palladium on carbon (Pd/C) is common in the hydrogenation step to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenylpropanol derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride
  • 3-Amino-3-(4-chlorophenyl)propan-1-ol
  • 3-Amino-3-(4-methoxyphenyl)propan-1-ol

Uniqueness

3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride is unique due to the presence of the bromine atom in the para position of the phenyl ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets .

Properties

IUPAC Name

3-amino-3-(4-bromophenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-12;/h1-4,9,12H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWNOQXZLDMMKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCO)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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